molecular formula C21H24N6O2 B2931681 2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049349-15-6

2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2931681
CAS RN: 1049349-15-6
M. Wt: 392.463
InChI Key: CLYQAASGCNOWKS-UHFFFAOYSA-N
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Description

2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. It is a complex organic compound that is synthesized through a multi-step process, and its mechanism of action and physiological effects are still being studied.

Scientific Research Applications

Electrochemical Synthesis Applications

Electrochemical synthesis techniques offer routes to complex organic molecules. Research by Nematollahi et al. (2014) demonstrates electrochemical synthesis methods that could be adapted for derivatives of the given compound. They highlight the electrochemical generation of p-benzoquinone intermediates in Michael addition reactions, a methodology that could be applied to synthesize structurally related compounds (Nematollahi, Momeni, & Khazalpour, 2014).

Organic Synthesis Methodologies

The development of new synthetic strategies for piperazine derivatives, as outlined by Clark and Elbaum (2007), provides insights into orthogonal protection strategies that might be applicable to the synthesis of compounds similar to "2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone". These methodologies facilitate the preparation of various 2-substituted piperazines, underscoring the versatility of piperazine chemistry in drug design (Clark & Elbaum, 2007).

properties

IUPAC Name

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-17-7-9-18(10-8-17)27-20(22-23-24-27)15-25-11-13-26(14-12-25)21(28)16-29-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYQAASGCNOWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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